molecular formula C8H17N B3222237 (2E)-2-buten-1-yl(sec-butyl)amine CAS No. 1212007-08-3

(2E)-2-buten-1-yl(sec-butyl)amine

Cat. No. B3222237
CAS RN: 1212007-08-3
M. Wt: 127.23 g/mol
InChI Key: VMAILCDGIOCXSV-GQCTYLIASA-N
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Description

(2E)-2-buten-1-yl(sec-butyl)amine, also known as N-sec-butyl-2-buten-1-amine, is a chemical compound that belongs to the family of alkylamines. It has a molecular formula of C8H17N and a molecular weight of 127.23 g/mol. This compound is commonly used in the field of scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of (2E)-2-buten-1-yl(sec-butyl)amine is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that (2E)-2-buten-1-yl(sec-butyl)amine can exert a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various cell types, including neuronal cells and immune cells. It has also been shown to have antimicrobial activity against a range of bacterial and fungal species.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2E)-2-buten-1-yl(sec-butyl)amine in lab experiments is its versatility. It can be easily synthesized using a variety of methods and can be used in a wide range of applications. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research involving (2E)-2-buten-1-yl(sec-butyl)amine. One area of interest is the development of new drugs and therapies based on its antioxidant and anti-inflammatory properties. Another potential direction is the investigation of its antimicrobial activity and its potential use as a natural preservative in food and cosmetic products. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Scientific Research Applications

(2E)-2-buten-1-yl(sec-butyl)amine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

N-[(E)-but-2-enyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-4-6-7-9-8(3)5-2/h4,6,8-9H,5,7H2,1-3H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAILCDGIOCXSV-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC/C=C/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(sec-Butyl)but-2-en-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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